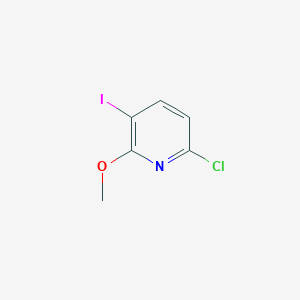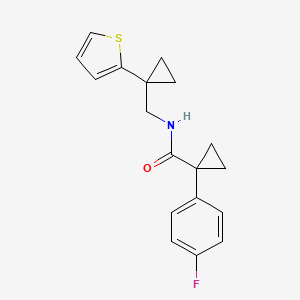
N-(3,4-dichlorophényl)-N'-méthyl-N'-phénylpropanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methyl group, and a phenylpropanediamide moiety.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial products
Mécanisme D'action
Target of Action
N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide, also known as DCMU, primarily targets the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic pathway, responsible for the initial conversion of light energy into chemical energy.
Mode of Action
The compound acts as a potent inhibitor of photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II . This prevents the electron flow from photosystem II to plastoquinone, disrupting the photosynthetic electron transport chain . As a result, the plant’s ability to convert light energy into chemical energy (ATP and reductant potential) is significantly reduced .
Biochemical Pathways
The inhibition of photosystem II affects the light-dependent reactions of photosynthesis. These reactions involve the absorption of light and the transfer of energy through the photosystems, leading to the production of ATP and NADPH. By blocking electron flow, N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide effectively shuts down these reactions, thereby reducing the production of ATP and NADPH .
Result of Action
The primary result of N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide’s action is the inhibition of photosynthesis . This leads to a reduction in the plant’s ability to produce energy and essential biomolecules, ultimately causing growth inhibition or death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide. Factors such as light intensity, temperature, and pH can affect the compound’s absorption, distribution, and activity. Additionally, the presence of other substances in the environment, such as soil components or other chemicals, can interact with the compound and potentially alter its effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production of N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenyl derivatives, while reduction can produce amine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,4-dichlorophenyl)-N’-dimethylurea: This compound shares a similar dichlorophenyl group but differs in its urea moiety.
N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexyliden]methyl}amino)ethyl]tetrahydro-1(2H)-pyrazinecarboxamide: Another related compound with a dichlorophenyl group and additional functional groups.
Uniqueness
N-(3,4-dichlorophenyl)-N’-methyl-N’-phenylpropanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-methyl-N'-phenylpropanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-20(12-5-3-2-4-6-12)16(22)10-15(21)19-11-7-8-13(17)14(18)9-11/h2-9H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLCXBLTJZNVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2531970.png)

![N-(3-Chloro-4-fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2531974.png)



![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-triethoxybenzoate](/img/structure/B2531980.png)




![N-(3-Oxo-3-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropyl)prop-2-enamide](/img/structure/B2531987.png)
